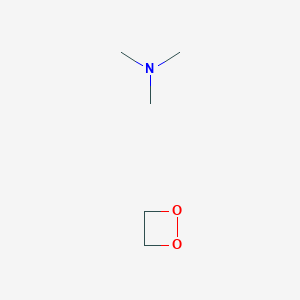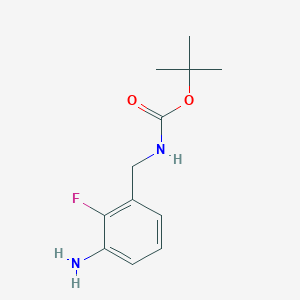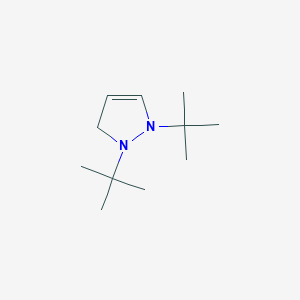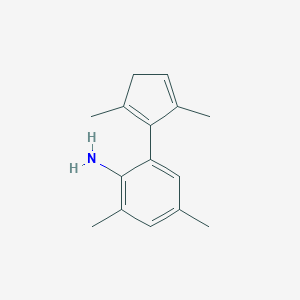
N,N-Dimethylmethanamine--1,2-dioxetane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) is an organic compound that features a unique structure combining an amine group with a dioxetane ring. This compound is of significant interest due to its chemiluminescent properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylmethanamine–1,2-dioxetane (1/1) typically involves the photooxygenation of olefins. This process requires the presence of singlet oxygen, which can be generated through the use of photosensitizers under light irradiation. The reaction conditions often include low temperatures to stabilize the dioxetane ring and prevent its premature decomposition .
Industrial Production Methods
Industrial production of N,N-Dimethylmethanamine–1,2-dioxetane (1/1) follows similar principles but on a larger scale. The process involves the continuous generation of singlet oxygen and the controlled addition of olefins to ensure a steady production rate. Advanced techniques such as flow chemistry may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) undergoes various chemical reactions, including:
Oxidation: The dioxetane ring can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to break the dioxetane ring, yielding simpler organic molecules.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, simpler amines from reduction, and substituted amines from substitution reactions .
Aplicaciones Científicas De Investigación
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) has a wide range of scientific research applications:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioassays for detecting specific enzymes and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and in quality control processes
Mecanismo De Acción
The mechanism by which N,N-Dimethylmethanamine–1,2-dioxetane (1/1) exerts its effects involves the decomposition of the dioxetane ring, leading to the formation of electronically excited statesThe molecular targets and pathways involved include the interaction with specific enzymes or other biomolecules that trigger the decomposition of the dioxetane ring .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioxetane: A simpler dioxetane compound with similar chemiluminescent properties.
Adamantyl-dioxetane: Known for its stability and high chemiluminescent efficiency.
Phenoxy-1,2-dioxetane: Exhibits rapid chemiexcitation and high detection sensitivity
Uniqueness
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) stands out due to its unique combination of an amine group and a dioxetane ring, which enhances its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its high chemiluminescent efficiency make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
879016-19-0 |
|---|---|
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;dioxetane |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2-4-3-1/h1-3H3;1-2H2 |
Clave InChI |
NMSFADIZTGKSOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.C1COO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)

![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
